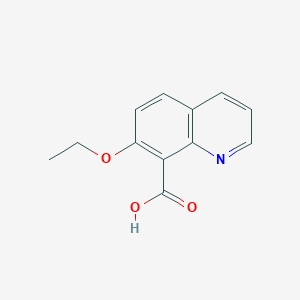

7-Ethoxyquinoline-8-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

7-ethoxyquinoline-8-carboxylic acid |

InChI |

InChI=1S/C12H11NO3/c1-2-16-9-6-5-8-4-3-7-13-11(8)10(9)12(14)15/h3-7H,2H2,1H3,(H,14,15) |

InChI Key |

JPQNXJPIJRRFQX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C2=C(C=CC=N2)C=C1)C(=O)O |

Origin of Product |

United States |

Derivatization and Analogue Synthesis of 7 Ethoxyquinoline 8 Carboxylic Acid

Esterification Reactions of 7-Ethoxyquinoline-8-carboxylic Acid

The conversion of the carboxylic acid moiety of this compound into an ester is a fundamental transformation for creating new derivatives. This can be achieved through several established methods, including the acid-catalyzed Fischer esterification, synthesis involving various alkyl and aryl alcohols, and transesterification processes.

Fischer Esterification Mechanistic Studies

Fischer esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. researchgate.netcerritos.edumasterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed. cerritos.edumasterorganicchemistry.commasterorganicchemistry.com

The mechanism of Fischer esterification involves several key steps: masterorganicchemistry.commasterorganicchemistry.com

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

While specific mechanistic studies focused solely on this compound are not extensively detailed in the available literature, the general principles of Fischer esterification are directly applicable. The electron-donating nature of the ethoxy group at the 7-position may subtly influence the reactivity of the carboxylic acid, but the fundamental pathway of the reaction is expected to remain the same.

Synthesis of Alkyl and Aryl Esters

The synthesis of various alkyl and aryl esters of quinoline (B57606) carboxylic acids has been reported, and these methods can be adapted for this compound. For instance, the reaction of a quinoline carboxylic acid with an alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) can yield the corresponding ester. orgsyn.org This method is particularly useful for alcohols that are sensitive to strongly acidic conditions.

Another approach involves the reaction of a carboxylic acid with an alkyl halide in the presence of a base, which generates the carboxylate anion in situ for subsequent nucleophilic attack on the alkyl halide.

| Ester Derivative | Alcohol/Reagent | Catalyst/Conditions | Potential Yield Range |

| Methyl 7-ethoxyquinoline-8-carboxylate | Methanol (B129727) | H₂SO₄ (catalytic), Reflux | Good to Excellent |

| Ethyl 7-ethoxyquinoline-8-carboxylate | Ethanol (B145695) | HCl (gas), Reflux | Good to Excellent |

| Isopropyl 7-ethoxyquinoline-8-carboxylate | Isopropanol | DCC, DMAP | Moderate to Good |

| Phenyl 7-ethoxyquinoline-8-carboxylate | Phenol | DCC, DMAP | Moderate |

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. researchgate.netmasterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In the context of this compound derivatives, if a particular ester (e.g., the methyl ester) is readily available, it can be converted to other esters by heating it with a different alcohol in the presence of a suitable catalyst.

For example, the methyl ester of a quinoline carboxylic acid could be converted to the corresponding ethyl ester by refluxing with an excess of ethanol and a catalytic amount of acid or base. This method provides an alternative route to various esters without starting from the carboxylic acid itself.

Amidation Reactions of this compound

The formation of amides from this compound is another crucial derivatization strategy, leading to compounds with potentially different chemical and biological properties compared to their ester counterparts.

Direct Amidation Strategies

Direct amidation involves the reaction of a carboxylic acid with an amine to form an amide bond, with the removal of a molecule of water. mdpi.comencyclopedia.pubnih.govresearchgate.net This reaction often requires high temperatures or the use of coupling agents to overcome the formation of a stable ammonium (B1175870) carboxylate salt. encyclopedia.pub

Several modern reagents have been developed to facilitate direct amidation under milder conditions. These include boron-based reagents and various transition metal catalysts. nih.gov For example, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are commonly used in peptide synthesis and can be applied to the amidation of other carboxylic acids.

The general applicability of these methods to quinoline carboxylic acids suggests that this compound can be converted to a variety of amides by reacting it with primary or secondary amines in the presence of a suitable coupling agent and a non-nucleophilic base.

The following table provides a hypothetical overview of direct amidation reactions for this compound.

| Amide Derivative | Amine | Coupling Agent | Base | Potential Yield Range |

| N-Methyl-7-ethoxyquinoline-8-carboxamide | Methylamine | HATU | DIPEA | Good to Excellent |

| N,N-Diethyl-7-ethoxyquinoline-8-carboxamide | Diethylamine | HBTU | Triethylamine (B128534) | Good to Excellent |

| N-Phenyl-7-ethoxyquinoline-8-carboxamide | Aniline (B41778) | EDC, HOBt | N-Methylmorpholine | Moderate to Good |

Activated Ester and Acid Halide Intermediates (e.g., acyl chlorides)

A highly effective method for amide synthesis involves the conversion of the carboxylic acid into a more reactive intermediate, such as an acyl chloride. youtube.com The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. This highly electrophilic intermediate then readily reacts with a wide range of primary and secondary amines to produce the desired amide in high yield.

The reaction of 7-ethoxyquinoline-8-carbonyl chloride with an amine is expected to be a vigorous reaction, often carried out at low temperatures to control the reactivity. The use of a non-nucleophilic base is typically required to neutralize the hydrochloric acid that is formed as a byproduct.

This two-step approach is often preferred for less reactive amines or when direct amidation methods are not effective. The synthesis of 7-oxo-7H-naphtho[1,2,3-de]quinoline-11-carboxamides has been successfully achieved via the corresponding acyl chlorides, demonstrating the utility of this method for complex quinoline systems. nih.gov

DCC/EDC Coupling Reagents in Amide Formation

The formation of an amide bond from a carboxylic acid and an amine is a common transformation in organic synthesis, particularly in peptide synthesis. fishersci.co.uk However, the direct reaction is often difficult because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. chemistrysteps.comlibretexts.org To overcome this, coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed. chemistrysteps.comresearchgate.net These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. chemistrysteps.com

The general mechanism involves the carboxylic acid adding to the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate. fishersci.co.uklibretexts.org This intermediate contains a good leaving group. The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated acid. This is followed by the departure of the leaving group (a urea derivative), resulting in the formation of the amide bond. chemistrysteps.comyoutube.com Using EDC is often preferred in laboratory settings due to the water-solubility of its urea byproduct, which simplifies purification compared to the byproduct of DCC. chemistrysteps.com

| Reactant | Reagent | Product | Purpose |

|---|---|---|---|

| This compound + Amine (R-NH₂) | DCC or EDC | 7-Ethoxyquinoline-8-carboxamide derivative | Forms an amide bond by activating the carboxylic acid. |

Formation of Acid Halides

Acid halides, particularly acyl chlorides, are highly reactive derivatives of carboxylic acids and serve as important intermediates in the synthesis of other functional groups like esters, amides, and anhydrides. masterorganicchemistry.com Their increased reactivity is due to the presence of the electron-withdrawing halogen, which makes the carbonyl carbon highly electrophilic. jove.com

This compound can be converted to its corresponding acyl chloride, 7-ethoxyquinoline-8-carbonyl chloride, by treatment with thionyl chloride (SOCl₂). libretexts.orglibretexts.org This is a widely used and effective method. masterorganicchemistry.com The reaction typically proceeds readily, converting the hydroxyl group of the carboxylic acid into a chloro group. jove.comchemistrysteps.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. youtube.com Other reagents that can achieve this transformation include phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅). masterorganicchemistry.comchemistrysteps.com

| Starting Material | Reagent | Product | Byproducts |

|---|---|---|---|

| This compound | Thionyl chloride (SOCl₂) | 7-ethoxyquinoline-8-carbonyl chloride | SO₂, HCl |

The reaction between a carboxylic acid and thionyl chloride (SOCl₂) proceeds through a nucleophilic acyl substitution mechanism. libretexts.org

Nucleophilic Attack : The reaction begins with the nucleophilic attack of the carboxylic acid's oxygen atom on the electrophilic sulfur atom of thionyl chloride. jove.comlibretexts.orgyoutube.com

Intermediate Formation : This initial attack forms a protonated chlorosulfite intermediate. A chloride ion is expelled from the sulfur atom.

Leaving Group Conversion : The hydroxyl group of the carboxylic acid is converted into a chlorosulfite group, which is a much better leaving group than the original -OH group. libretexts.orglibretexts.org

Nucleophilic Acyl Substitution : A chloride ion (Cl⁻), generated in the process, then acts as a nucleophile and attacks the carbonyl carbon of the carboxylic acid derivative. masterorganicchemistry.comyoutube.com

Product Formation : This attack leads to the formation of a tetrahedral intermediate, which then collapses. The chlorosulfite leaving group departs, decomposing into the stable gaseous products SO₂ and HCl, and yielding the final acyl chloride product. jove.comlibretexts.orgyoutube.com

Anhydride Synthesis

Carboxylic acid anhydrides are another class of activated carboxylic acid derivatives used in acylation reactions. They can be prepared through several methods, one of which involves the reaction between a carboxylic acid and an acid halide.

A symmetric anhydride of this compound can be synthesized by reacting the corresponding acyl chloride (7-ethoxyquinoline-8-carbonyl chloride) with a molecule of this compound or, more commonly, its carboxylate salt. nih.govlibretexts.orgkhanacademy.org The carboxylate anion acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This addition is followed by the elimination of the chloride ion as a leaving group, resulting in the formation of the acid anhydride. khanacademy.org

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| 7-ethoxyquinoline-8-carbonyl chloride | This compound (or its carboxylate salt) | 7-Ethoxyquinoline-8-carboxylic anhydride |

Reduction of the Carboxylic Acid Moiety

The carboxylic acid group can be reduced to a primary alcohol. This transformation is synthetically useful for creating analogues where the carbonyl group is replaced by a methylene group, which can significantly alter the compound's steric and electronic properties.

The reduction of carboxylic acids requires strong reducing agents due to the low electrophilicity of the carbonyl carbon. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) and borane (BH₃), often used as a complex with tetrahydrofuran (BH₃-THF). khanacademy.org Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids. khanacademy.org The reaction with LiAlH₄ involves the nucleophilic attack of a hydride ion on the carbonyl carbon, ultimately replacing the carbonyl oxygen and the hydroxyl oxygen with hydrogen atoms after an acidic workup. youtube.com The use of borane is often preferred for its greater selectivity, as it can reduce carboxylic acids in the presence of other functional groups like ketones. khanacademy.org Applying these methods to this compound would yield (7-ethoxyquinolin-8-yl)methanol.

Modification of the Ethoxy Group

The ethoxy group at the 7-position can be chemically altered, typically beginning with the cleavage of the ether bond to reveal a hydroxyl group.

Ether Cleavage: The cleavage of aryl ethers, such as the ethoxy group on the quinoline ring, requires harsh conditions due to the stability of the sp² carbon-oxygen bond. Common reagents for this transformation include strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The reaction with BBr₃ is often preferred for its high efficiency under relatively milder conditions compared to boiling HBr. The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack by the bromide ion on the ethyl group, releasing ethene or ethyl bromide and yielding the 7-hydroxyquinoline (B1418103) derivative after workup.

Reaction: this compound → 7-Hydroxyquinoline-8-carboxylic acid

Re-etherification: Once the hydroxyl group is exposed, new ether linkages can be formed through various methods, most commonly the Williamson ether synthesis. This reaction involves deprotonating the phenol with a suitable base (e.g., sodium hydride, NaH, or potassium carbonate, K₂CO₃) to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the new ether.

General Reaction: 7-Hydroxyquinoline-8-carboxylic acid + R-X → 7-(Alkoxy)quinoline-8-carboxylic acid (where R is a new alkyl group and X is a halide)

Table 2: Example Re-etherification Reactions

| Alkyl Halide (R-X) | Base | Resulting Ether Group |

|---|---|---|

| Methyl iodide (CH₃I) | K₂CO₃ | Methoxy (B1213986) |

| Benzyl bromide (BnBr) | NaH | Benzyloxy |

Transetherification, or the direct exchange of one alkoxy group for another, is a less common reaction for aryl ethers compared to cleavage and re-etherification. Such a reaction would likely proceed through a mechanism involving the cleavage of the existing C-O bond followed by the formation of a new one, often catalyzed by strong acids or metal catalysts. The equilibrium of the reaction can be driven towards the desired product by using a large excess of the new alcohol or by removing the displaced alcohol (ethanol in this case) from the reaction mixture.

Functionalization of the Quinoline Core

Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regioselectivity of this reaction on the this compound ring system is dictated by the combined electronic effects of the existing substituents and the inherent reactivity of the quinoline nucleus.

Activating Group: The ethoxy group at C7 is a strong activating group and an ortho, para-director due to the lone pairs on the oxygen atom, which can be donated into the ring via resonance. This strongly directs incoming electrophiles to the positions ortho (C6) and para (C5) relative to itself.

Deactivating Group: The carboxylic acid group at C8 is a deactivating group and a meta-director due to its electron-withdrawing nature.

Quinoline Ring: The pyridine (B92270) half of the quinoline ring is electron-deficient and generally deactivated towards electrophilic attack compared to the benzene (B151609) ring half.

Considering these factors, electrophilic attack is most likely to occur on the benzenoid ring. The powerful activating and directing effect of the C7-ethoxy group is expected to dominate. Therefore, substitution is strongly favored at the C6 position, which is ortho to the ethoxy group. The C5 position, while also activated (para to the ethoxy group), is sterically hindered by the adjacent carboxylic acid at C8.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Reagents | Predicted Major Product |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 6-Nitro-7-ethoxyquinoline-8-carboxylic acid |

| Halogenation | Br⁺ | Br₂ / FeBr₃ | 6-Bromo-7-ethoxyquinoline-8-carboxylic acid |

Nucleophilic aromatic substitution (SₙAr) typically requires an electron-deficient aromatic ring and the presence of a good leaving group. The quinoline ring system, particularly the pyridinoid ring, is inherently electron-deficient, but the molecule as a whole is not strongly activated towards SₙAr without additional powerful electron-withdrawing groups (like a nitro group).

For SₙAr to occur on this compound, a leaving group would need to be present. If a derivative, such as 7-chloroquinoline-8-carboxylic acid, were used, nucleophilic displacement of the chloride by a strong nucleophile (e.g., an alkoxide or an amine) could be possible, particularly at high temperatures. The reaction generally proceeds via a two-step addition-elimination mechanism through a negatively charged intermediate known as a Meisenheimer complex. However, on the this compound molecule itself, which lacks a suitable leaving group, SₙAr is not a plausible reaction pathway under standard conditions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at other positions

The introduction of new carbon-carbon bonds at various positions on the this compound scaffold is a powerful strategy for generating a diverse range of analogues. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are particularly well-suited for this purpose. These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a palladium catalyst. To apply these methods to the derivatization of this compound, a precursor bearing a suitable leaving group, such as a bromine or iodine atom, on the quinoline core is required.

While the available literature does not provide specific examples of cross-coupling reactions performed directly on this compound, extensive research on analogous halo-substituted quinoline systems demonstrates the feasibility and versatility of these synthetic approaches.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a highly effective method for forming biaryl and aryl-heteroaryl structures by reacting an organoboron compound, typically a boronic acid, with an organic halide. This reaction is renowned for its mild conditions and tolerance of a wide variety of functional groups, making it a valuable tool in pharmaceutical synthesis.

Research on related quinoline scaffolds has shown that bromo-substituted quinolines readily undergo Suzuki-Miyaura coupling with various arylboronic acids. For instance, studies on 5-bromo-, 6-bromo-, and 6,8-dibromoquinoline derivatives have demonstrated successful coupling with substituted phenylboronic acids to produce the corresponding aryl- and diaryl-quinolines in high yields. In a notable example, 5,7-dibromo-8-methoxyquinoline was successfully coupled with (4-(trifluoromethoxy)phenyl)boronic acid, indicating that an alkoxy group at the C-8 position is compatible with the reaction conditions. This suggests that a hypothetical 7-bromo or other halo-substituted derivative of this compound could serve as a viable substrate for Suzuki-Miyaura coupling to introduce diverse aryl or heteroaryl substituents at the 7-position.

The table below summarizes representative examples of Suzuki-Miyaura coupling reactions on bromo-substituted quinoline derivatives, illustrating the scope of this transformation.

| Bromo-quinoline Substrate | Boronic Acid Partner | Product | Yield (%) |

|---|---|---|---|

| 6-Bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | 6-Phenyl-1,2,3,4-tetrahydroquinoline | 81% |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | (4-(Trifluoromethoxy)phenyl)boronic acid | 6-(4-(Trifluoromethoxy)phenyl)-1,2,3,4-tetrahydroquinoline | 80% |

| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | (4-Methoxyphenyl)boronic acid | 6,8-Bis(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline | 72% |

| 5,7-Dibromo-8-methoxyquinoline | (4-(Trifluoromethoxy)phenyl)boronic acid | 5,7-Bis(4-(trifluoromethoxy)phenyl)-8-methoxyquinoline | 70% |

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. This reaction is a cornerstone for the synthesis of arylalkynes and conjugated enynes, which are valuable structures in medicinal chemistry and materials science.

The application of Sonogashira coupling to quinoline systems has been successfully demonstrated. For example, the reaction of 6,7-dibromoquinoline-5,8-dione with various terminal alkynes yielded the corresponding 7-bromo-6-alkynylquinoline-5,8-diones. This selective reaction at the C-6 position highlights the potential for regioselective functionalization of dihalo-substituted quinolines. The reaction conditions were shown to be compatible with terminal alkynes bearing hydroxyl groups, indicating a good functional group tolerance.

These findings suggest that a halo-substituted derivative of this compound could be effectively coupled with a variety of terminal alkynes to synthesize a library of 7-alkynyl analogues. Such modifications would significantly alter the steric and electronic properties of the parent molecule, potentially leading to new biological activities.

The following table presents examples of Sonogashira coupling reactions performed on a dibromoquinoline scaffold, showcasing the successful synthesis of various alkynyl derivatives.

| Bromo-quinoline Substrate | Terminal Alkyne Partner | Product | Yield (%) |

|---|---|---|---|

| 6,7-Dibromoquinoline-5,8-dione | Prop-2-yn-1-ol | 7-Bromo-6-(3-hydroxyprop-1-yn-1-yl)quinoline-5,8-dione | 85% |

| 6,7-Dibromoquinoline-5,8-dione | 2-Methylbut-3-yn-2-ol | 7-Bromo-6-(3-hydroxy-3-methylbut-1-yn-1-yl)quinoline-5,8-dione | 80% |

| 6,7-Dibromoquinoline-5,8-dione | Pent-1-yne | 7-Bromo-6-(pent-1-yn-1-yl)quinoline-5,8-dione | 75% |

| 6,7-Dibromoquinoline-5,8-dione | 3-Methylpent-1-yne | 7-Bromo-6-((3-methylpent-1-yn-1-yl)quinoline-5,8-dione | 50% |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering insights into the connectivity and chemical environment of atoms.

1H NMR and 13C NMR Chemical Shift Assignments

The proton (¹H) and carbon-13 (¹³C) NMR spectra of 7-Ethoxyquinoline-8-carboxylic acid provide fundamental information about its structure. The chemical shifts are influenced by the electron density around the nuclei, which is in turn affected by the presence of electronegative atoms and aromatic rings.

In a typical ¹H NMR spectrum, the proton of the carboxylic acid group (COOH) is highly deshielded and appears far downfield, generally in the 10–12 ppm region. libretexts.org Protons on the carbon adjacent to the carboxylic acid are also deshielded and absorb in the 2-3 ppm range. libretexts.org

The ¹³C NMR spectrum shows the carbonyl carbon of the carboxylic acid in a deshielded region of 160-180 ppm. oregonstate.edu Aromatic carbons typically appear between 125 and 170 ppm. oregonstate.edu

A detailed assignment of the chemical shifts for a related compound, a cephem derivative containing a quinoline (B57606) moiety, has been reported and provides a basis for understanding the spectra of this compound. nih.gov

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| H2 | 8.8 - 9.2 (dd) | 150 - 155 |

| H3 | 7.4 - 7.8 (dd) | 120 - 125 |

| H4 | 8.0 - 8.4 (d) | 135 - 140 |

| H5 | 7.6 - 8.0 (d) | 125 - 130 |

| H6 | 7.2 - 7.6 (d) | 115 - 120 |

| -OCH₂CH₃ | 4.0 - 4.4 (q) | 60 - 65 |

| -OCH₂CH₃ | 1.3 - 1.6 (t) | 14 - 18 |

| COOH | 10.0 - 13.0 (s, broad) | 165 - 175 |

| C2 | 150 - 155 | |

| C3 | 120 - 125 | |

| C4 | 135 - 140 | |

| C4a | 125 - 130 | |

| C5 | 125 - 130 | |

| C6 | 115 - 120 | |

| C7 | 155 - 160 | |

| C8 | 110 - 115 | |

| C8a | 145 - 150 | |

| C=O | 165 - 175 |

Note: This table is a hypothetical representation and actual chemical shifts may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra. nih.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings within the molecule, helping to identify adjacent protons in the quinoline ring and the ethoxy group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the carbons of the quinoline ring and the ethoxy group based on their attached protons. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). columbia.edu This technique is invaluable for establishing the connectivity across quaternary carbons (carbons with no attached protons), such as C4a, C7, C8, C8a, and the carbonyl carbon of the carboxylic acid. sdsu.educolumbia.edu For instance, correlations between the protons of the ethoxy group and the C7 carbon would confirm the position of the ethoxy substituent.

Solvent Effects on Spectroscopic Signatures

The choice of solvent can significantly influence NMR chemical shifts. thieme-connect.de This is particularly true for protons involved in hydrogen bonding, such as the carboxylic acid proton. rsc.org In protic solvents, this proton can exchange with solvent molecules, leading to a broadening or even disappearance of its signal. researchgate.net The polarity and magnetic anisotropy of the solvent can also induce shifts in the signals of other protons and carbons in the molecule. thieme-connect.deresearchgate.net For example, aromatic solvents can cause noticeable changes in chemical shifts compared to non-aromatic solvents. thieme-connect.de

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the calculation of its elemental formula. nih.gov This is a critical step in confirming the identity of this compound. Techniques like Orbitrap-based HRMS can provide accurate mass assignments with errors of less than 5 ppm. nih.govnih.govresearchgate.net

Fragmentation Pattern Analysis (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common method for analyzing volatile compounds. nih.gov The mass spectrum produced shows the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure. lew.ro

For a carboxylic acid, characteristic fragmentation patterns include the loss of an -OH group (M-17) and the loss of a -COOH group (M-45). libretexts.org In the case of this compound, other expected fragmentations would involve the cleavage of the ethoxy group.

Table 2: Predicted Fragmentation Pattern for this compound in GC-MS

| m/z Value | Proposed Fragment | Description |

| 219 | [M]⁺ | Molecular Ion |

| 202 | [M - OH]⁺ | Loss of hydroxyl radical |

| 191 | [M - C₂H₄]⁺ | Loss of ethene from ethoxy group |

| 174 | [M - COOH]⁺ | Loss of carboxyl group |

| 173 | [M - C₂H₅O]⁺ | Loss of ethoxy radical |

| 146 | [M - COOH - C₂H₄]⁺ | Subsequent loss of ethene |

Note: This table represents predicted fragmentation patterns and may not include all possible fragments or rearrangements.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. These methods provide a molecular fingerprint, allowing for the identification of functional groups and elucidation of structural features such as hydrogen bonding.

Vibrational Mode Assignments and Functional Group Characterization

The IR and Raman spectra of this compound would be characterized by vibrations originating from the quinoline ring, the carboxylic acid group, and the ethoxy substituent. The expected vibrational modes and their approximate wavenumber ranges are detailed below.

Carboxylic Acid Group Vibrations: The carboxylic acid moiety gives rise to several characteristic bands. The O-H stretching vibration is typically observed as a very broad band in the IR spectrum, often spanning from 3300 to 2500 cm⁻¹, due to strong hydrogen bonding. wordpress.org This broad absorption often overlaps with C-H stretching bands. The carbonyl (C=O) stretching vibration is another key marker, appearing as a strong, sharp band. For aromatic carboxylic acids, this band is typically found in the 1710-1680 cm⁻¹ region. The C-O stretching and O-H in-plane bending vibrations are also characteristic, though they can be coupled with other vibrations in the fingerprint region (1400-900 cm⁻¹).

Quinoline Ring Vibrations: The quinoline ring system will exhibit a series of characteristic vibrations. C-H stretching vibrations from the aromatic rings are expected in the 3100-3000 cm⁻¹ range. C=C and C=N stretching vibrations within the quinoline ring typically appear in the 1650-1400 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations contribute to the complex pattern in the fingerprint region.

Ethoxy Group Vibrations: The ethoxy group introduces vibrations from the alkyl chain and the C-O ether linkage. Asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups are expected between 2995 and 2850 cm⁻¹. The C-O-C stretching vibrations of the ether linkage typically result in strong bands in the 1300-1000 cm⁻¹ range.

A summary of the expected key vibrational modes for this compound is presented in the interactive table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

| Carboxylic Acid (O-H) | Stretching (H-bonded) | 3300 - 2500 (very broad) | Weak / Not typically observed | Strong |

| Aromatic C-H | Stretching | 3100 - 3000 | Strong | Medium to Weak |

| Aliphatic C-H (Ethoxy) | Stretching | 2995 - 2850 | Strong | Medium |

| Carboxylic Acid (C=O) | Stretching | 1710 - 1680 | Medium to Strong | Strong |

| Aromatic C=C/C=N | Ring Stretching | 1650 - 1400 | Strong | Medium to Strong |

| Carboxylic Acid (C-O) | Stretching | 1320 - 1210 | Medium | Strong |

| Ether (C-O-C) | Asymmetric Stretching | ~1250 | Medium | Strong |

| Ether (C-O-C) | Symmetric Stretching | ~1050 | Strong | Medium |

| Carboxylic Acid (O-H) | Out-of-plane Bend (Dimer) | ~920 (broad) | Weak | Medium |

Hydrogen Bonding Network Analysis

The presence of both a hydrogen bond donor (the carboxylic -OH) and multiple acceptor sites (the carbonyl oxygen, the quinoline nitrogen, and the ether oxygen) suggests that this compound is likely to form robust hydrogen-bonded networks in the solid state.

In the solid state, carboxylic acids commonly form centrosymmetric dimers via strong O-H···O=C hydrogen bonds. This dimerization would be evident in the IR spectrum by the aforementioned broad O-H stretching band and a lowering of the C=O stretching frequency compared to the monomeric state. wordpress.org

Beyond the typical carboxylic acid dimerization, intramolecular hydrogen bonding between the carboxylic acid proton and the quinoline nitrogen or the ethoxy oxygen is a possibility that would influence the molecular conformation. The formation of such intramolecular hydrogen bonds can be investigated by analyzing shifts in the O-H and C=O vibrational frequencies. Furthermore, intermolecular hydrogen bonds involving the quinoline nitrogen as an acceptor could lead to the formation of extended chains or more complex three-dimensional networks.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise information on the molecular conformation, crystal packing, and intermolecular interactions of this compound.

Determination of Molecular Conformation and Crystal Packing

An SC-XRD study would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. A key conformational feature to be determined would be the orientation of the carboxylic acid group relative to the quinoline ring. The planarity of the quinoline system and the conformation of the ethoxy group would also be elucidated.

The crystal packing arrangement, which describes how individual molecules are organized in the crystal lattice, would be determined. This includes the identification of the crystal system, space group, and unit cell parameters. The packing efficiency and the nature of the supramolecular architecture, such as layered or herringbone motifs, would be analyzed.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice based on the electron distribution. This analysis would be performed on the crystal structure data obtained from SC-XRD.

Co-crystallization Studies

Co-crystallization is a technique used to combine a target molecule (in this case, this compound) with a co-former in a single crystal lattice, connected by non-covalent interactions. This can be used to modify the physicochemical properties of a compound.

Given the presence of a robust hydrogen bond donor in the carboxylic acid group and a hydrogen bond acceptor in the quinoline nitrogen, this compound would be a prime candidate for co-crystallization studies with various co-formers. For example, co-crystallization with other carboxylic acids could lead to the formation of heterodimers, while co-crystallization with pyridine-containing molecules could result in strong N···H-O hydrogen bonds. The success of co-crystal formation often relies on the complementarity of hydrogen bonding motifs between the target molecule and the co-former.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry, electronic properties, and vibrational frequencies of molecules like 7-Ethoxyquinoline-8-carboxylic acid.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule by finding the minimum energy conformation. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles. Studies on similar heterocyclic carboxylic acids, such as cinnoline-4-carboxylic acid, show that DFT methods like B3LYP with a 6-311++G(d,p) basis set provide reliable geometric parameters. ijastems.org The structure of the quinoline (B57606) ring itself has been studied using DFT, providing a foundational understanding of its geometry. scirp.org

A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and optical properties. ijastems.orgscirp.org A smaller energy gap suggests higher reactivity and greater ease of electronic transitions. ajchem-a.com

For quinoline, the HOMO energy is reported as -6.646 eV and the LUMO energy as -1.816 eV, resulting in an energy gap of -4.83 eV. scirp.org In cinnoline-4-carboxylic acid, a related nitrogen-containing heterocyclic acid, the calculated HOMO-LUMO gap was found to be a significant indicator of its bioactivity and intermolecular charge transfer capabilities. ijastems.org For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system and the ethoxy group, while the LUMO would likely be distributed over the electron-deficient carboxylic acid group and the heterocyclic ring. This distribution facilitates intramolecular charge transfer from the quinoline ring system towards the carboxylic acid moiety.

Table 1: Representative Frontier Orbital Energies from Analogous Compounds

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Quinoline scirp.org | DFT | -6.646 | -1.816 | 4.83 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.org The MEP map uses a color spectrum to represent different potential values on the electron density surface. Regions of negative potential (typically colored red to yellow) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. avogadro.cc

For this compound, the MEP map would be expected to show significant negative potential around the electronegative oxygen atoms of the carboxylic acid and the nitrogen atom of the quinoline ring. ijastems.org These areas represent the most likely sites for hydrogen bonding and interactions with electrophiles. Conversely, the most positive potential would be concentrated around the acidic hydrogen of the carboxyl group, making it the primary site for deprotonation and interaction with nucleophiles. ijastems.orglibretexts.org Such maps are crucial for understanding how the molecule interacts with biological receptors or other molecules. chemrxiv.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) units. wikipedia.orgq-chem.com This method allows for the investigation of charge transfer, hyper-conjugative interactions, and delocalization effects that contribute to molecular stability. ijastems.orgwikipedia.org

Theoretical vibrational frequency calculations using DFT are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes, one can assign specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups. nih.govniscpr.res.in For carboxylic acids, the C=O stretching frequency is particularly indicative of its protonation state and local environment, typically appearing in the range of 1690–1750 cm⁻¹ for the protonated form. nih.gov The O-H stretching absorption is also characteristic, often appearing as a very broad band between 2500 and 3300 cm⁻¹ due to hydrogen bonding. msu.edu

In studies of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, DFT calculations (B3LYP/6-31+G(d,p)) were used to assign the vibrational wavenumbers and showed good agreement with experimental FT-IR and FT-Raman spectra. iosrjournals.org Similar calculations for this compound would allow for a detailed assignment of its vibrational spectrum.

DFT can also be used to compute various thermodynamic parameters, such as entropy, heat of formation, and free energy, at different temperatures. researchgate.net These parameters are vital for understanding the stability and reactivity of the molecule under various conditions.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (based on analogous compounds)

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (broad) | msu.edu |

| Carboxylic Acid | C=O stretch | 1690 - 1750 | nih.govmsu.edu |

| Quinoline Ring | C-C/C-N stretch | 1450 - 1650 | researchgate.net |

| Carboxylic Acid | C-O stretch | 1220 - 1300 | msu.eduresearchgate.net |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. bohrium.com This technique is particularly useful for studying the conformational flexibility and behavior of molecules in different environments, such as in the gas phase or in solution.

The carboxylic acid group can exist in different conformations, primarily defined by the O=C–O–H dihedral angle. The two main planar conformations are syn (dihedral angle ≈ 0°) and anti (dihedral angle ≈ 180°). nih.gov Computational studies on simple carboxylic acids like acetic acid have shown that the syn conformation is generally more stable in the gas phase, largely due to favorable intramolecular interactions. nih.govchemrxiv.org The energy barrier to rotate from the more stable syn form to the anti form is significant, often calculated to be around 13–14 kcal/mol in the gas phase. nih.gov

However, the presence of a solvent, particularly water, can alter this preference. MD simulations have revealed that for some carboxylic acids, the anti conformation can become the lower free energy state in an aqueous solution. nih.govchemrxiv.org This shift is attributed to the increased ability of the anti conformer to form stabilizing hydrogen bonds with surrounding water molecules. nih.gov For this compound, MD simulations would be crucial to explore its conformational landscape, the dynamics of the ethoxy side chain, and the stability of the intramolecular hydrogen bond in both gas and solution phases, providing a dynamic picture of its behavior. bohrium.comnih.gov

Ligand-Protein Interaction Modeling (Mechanistic Focus)

Computational modeling has been instrumental in exploring how quinoline carboxylic acid scaffolds interact with protein targets. While direct modeling studies on this compound are not prevalent, research on the closely related 8-hydroxy-quinoline-7-carboxylic acid provides a strong inferential basis for its potential binding mechanisms.

Molecular modeling of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell proliferation, has highlighted the importance of this structural motif. nih.govresearchgate.net These studies indicate that the 8-hydroxy-quinoline 7-carboxylic acid moiety is a critical pharmacophore for inhibitory activity. nih.gov The modeling suggests that the scaffold's interaction with specific amino acid residues, namely Asp186 and Lys67, within the ATP-binding pocket is likely responsible for its kinase inhibitory effects. nih.govresearchgate.net The quinoline nitrogen and the hydroxyl group are predicted to form key hydrogen bonds that anchor the ligand in the active site.

Similarly, fragment-based screening and subsequent modeling identified 8-hydroxyquinoline-7-carboxylic acid as a potent inhibitor of metallo-β-lactamases like VIM-2 and NDM-1. researchgate.net Molecular modeling provided structural insights into its potential binding mode within the dinuclear zinc active site of these enzymes. researchgate.net These findings underscore the ability of the quinoline carboxylic acid core to chelate metal ions and interact with active site residues, suggesting that this compound could exhibit analogous interactions, with the ethoxy group influencing steric and electronic properties within the binding pocket.

General advancements in modeling, such as the development of graph neural networks like ChemNet, are enhancing the ability to rapidly generate and predict conformational ensembles of small molecules within protein active sites, which can be applied to systems involving quinoline derivatives. biorxiv.org

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a foundational understanding of the reaction pathways involved in the synthesis and decomposition of quinoline derivatives.

Transition State Characterization for Synthetic Pathways

The synthesis of quinoline carboxylic acids often involves cyclization and esterification reactions. researchgate.net While specific DFT studies on the synthesis of this compound are limited, the mechanisms of analogous reactions are well-studied computationally. For instance, the Fischer esterification, a common method for converting carboxylic acids to esters, proceeds through several equilibrium steps. masterorganicchemistry.com DFT calculations have been employed to dissect these pathways, revealing that the initial protonation of the carbonyl oxygen by an acid catalyst is a crucial step that significantly enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comrsc.org This is followed by the nucleophilic attack of the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of water. masterorganicchemistry.com The characterization of the transition states for each step allows for the determination of activation energies, confirming the protonation of the carbonyl as the rate-controlling step in many cases. rsc.org

Computational studies on the synthesis of other heterocyclic systems, such as quinazolinones, have successfully used DFT at levels like B3LYP/6-311G(d) to calculate the geometries of reactants, intermediates, transition states, and products, verifying the authenticity of transition states through vibration and IRC (Intrinsic Reaction Coordinate) analysis. researchgate.net These methodologies are directly applicable to elucidating the precise synthetic pathway of this compound.

Thermochemical and Kinetic Studies on Decomposition Pathways

The thermal stability and decomposition pathways of ethoxyquinolines have been the subject of detailed computational investigation. A thermo-kinetic study on the unimolecular thermal decomposition of several ethoxyquinoline derivatives, including the closely related 8-ethoxyquinoline (B73301), was conducted using DFT (BMK, MPW1B95, M06-2X) and ab initio (CBS-QB3) methods. researchgate.netnih.gov

The primary decomposition pathway involves the pyrolytic elimination of ethylene (B1197577), leading to the formation of either a keto or an enol tautomer. researchgate.netnih.gov Calculations revealed that the transition state for this elimination is a six-membered ring structure. researchgate.net The energy of this six-membered transition state, which leads to the keto form, is significantly lower than the alternative four-membered transition state required to produce the enol form. researchgate.netnih.gov This indicates a strong kinetic preference for the formation of the quinolone (keto) product.

Rate constants and activation energies for the decomposition were estimated across a range of temperatures (400–1200 K) and pressures. nih.gov The results consistently showed that the elimination of ethylene to produce the keto tautomer is favored both kinetically and thermodynamically. nih.gov The study also noted that tunneling corrections are significant at temperatures below 1000 K. nih.gov

Table 1: Calculated Activation Energies for Ethylene Elimination from Ethoxyquinolines

| Compound | Decomposition Product | Computational Method | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| 2-Ethoxyquinoline | Keto Tautomer + Ethylene | MP2/6-311++G(2d,2p)//BMK/6-31+G(d,p) | Data Not Specified | researchgate.net |

| 8-Ethoxyquinoline | Keto Tautomer + Ethylene | DFT (BMK, M06-2X), CBS-QB3 | Data Not Specified | nih.gov |

| 8-Ethoxyquinoline | Enol Tautomer + Ethylene | DFT (BMK, M06-2X), CBS-QB3 | Data Not Specified | nih.gov |

Note: Specific activation energy values for 8-ethoxyquinoline were calculated in the study but are not explicitly listed in the abstract. The study confirms the keto pathway is lower in energy.

Structure-Activity Relationship (SAR) Computational Modeling

Elucidation of Structural Features Influencing Biochemical Interactions

Computational SAR studies on quinoline carboxylic acid derivatives have been pivotal in identifying the key structural features that govern their biological activity. For inhibitors of Pim-1 kinase, the 8-hydroxy-quinoline-7-carboxylic acid scaffold itself was identified as the essential pharmacophore. nih.gov Molecular modeling suggests that the hydroxyl group at the C-8 position and the carboxylic acid at the C-7 position are crucial for forming hydrogen bonds with key residues in the enzyme's active site, thereby conferring inhibitory potency. nih.govresearchgate.net

For the related 7-substituted 4-hydroxyquinoline-3-carboxylic acids, correlation analysis has been used to quantitatively describe their activity as inhibitors of cellular respiration. nih.gov This analysis indicated that the inhibition of Ehrlich ascites cells was linearly related to the lipophilicity (π) of the substituent at the 7-position, while the inhibition of the enzyme malate (B86768) dehydrogenase was linearly related to the molar refractivity (MR) of that same substituent. nih.gov This demonstrates that different physicochemical properties, which can be calculated computationally, drive interactions with different biological targets.

In the context of antiviral activity, SAR studies on 4-quinoline carboxylic acid analogues led to the discovery of a potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH). elsevierpure.com X-ray crystallography of the lead compound bound to the enzyme provided a structural basis for its potent inhibition, guiding further optimization. elsevierpure.com These examples highlight a common theme: the quinoline core acts as a scaffold, while substituents at various positions, including the 7-position, modulate the compound's physicochemical properties (like lipophilicity, electronics, and sterics) to fine-tune its binding affinity and selectivity for specific protein targets. The ethoxy group in this compound, compared to a hydroxyl group, would alter the lipophilicity and hydrogen bonding capability, which would, in turn, influence its biochemical interactions.

Mechanistic Organic Chemistry of 7 Ethoxyquinoline 8 Carboxylic Acid

Nucleophilic Acyl Substitution Mechanisms at the Carboxylic Acid Carbonyl

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including 7-Ethoxyquinoline-8-carboxylic acid. vanderbilt.edulibretexts.org This process involves the replacement of a leaving group on the acyl carbon with a nucleophile. vanderbilt.edulibretexts.org The reactivity of the carboxylic acid derivative is a key factor in these reactions. ucalgary.ca

The general mechanism proceeds in two stages: vanderbilt.edu

Nucleophilic addition: The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. vanderbilt.edupressbooks.pub

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group. vanderbilt.eduuomustansiriyah.edu.iq

The poor leaving group ability of the hydroxyl group (-OH) makes carboxylic acids like this compound relatively unreactive towards direct nucleophilic acyl substitution. libretexts.org To enhance reactivity, the -OH group is often converted into a better leaving group, or a strong acid catalyst is used to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. libretexts.org

Tetrahedral Intermediate Formation and Breakdown

The formation of a tetrahedral intermediate is a critical step in nucleophilic acyl substitution. vanderbilt.edupressbooks.publibretexts.org In this intermediate, the formerly trigonal planar carbonyl carbon adopts a tetrahedral geometry. pressbooks.publibretexts.org The stability and subsequent breakdown of this intermediate determine the course of the reaction.

The breakdown of the tetrahedral intermediate involves the reformation of the carbon-oxygen double bond and the expulsion of a leaving group. vanderbilt.eduuomustansiriyah.edu.iq Whether the reaction proceeds forward or reverts to the starting materials depends on the relative basicity and leaving group ability of the nucleophile and the original substituent on the acyl group. pressbooks.pub For a successful substitution, the incoming nucleophile must be a stronger base than the departing leaving group. pressbooks.pub

Isotopic labeling studies, such as those using 18O-enriched water, have provided evidence for the existence of the tetrahedral intermediate in these reactions. masterorganicchemistry.com

Leaving Group Effects and Reactivity Profiles

The nature of the leaving group significantly influences the reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions. ucalgary.ca A good leaving group is a weak base. The general order of reactivity for common carboxylic acid derivatives is:

Acid chlorides > Acid anhydrides > Esters > Amides vanderbilt.edu

This trend is attributed to both the inductive effects and the resonance stabilization of the starting material. ucalgary.ca For instance, the highly electronegative chlorine atom in an acid chloride makes the carbonyl carbon very electrophilic, rendering it highly reactive. ucalgary.cauomustansiriyah.edu.iq Conversely, the nitrogen atom in an amide is a strong electron-donating group through resonance, which reduces the electrophilicity of the carbonyl carbon and makes amides the least reactive among the derivatives. vanderbilt.eduucalgary.ca

Because of these reactivity differences, more reactive derivatives can be converted into less reactive ones. pressbooks.pub For example, an acid chloride can be readily transformed into an ester, but the reverse reaction is not typically feasible. pressbooks.pub

Decarboxylation Mechanisms

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). orgoreview.com For this compound, this process can occur through various pathways.

Thermal and Catalytic Decarboxylation Pathways

Thermal decarboxylation often requires high temperatures. However, the presence of a carbonyl group at the β-position relative to the carboxylic acid can facilitate decarboxylation through a cyclic six-membered transition state upon gentle heating. orgoreview.comyoutube.com

Catalytic decarboxylation offers milder reaction conditions. Transition metals such as copper, silver, palladium, and rhodium have been employed to catalyze the decarboxylation of aromatic carboxylic acids. nih.gov For instance, Fe₂O₃/Al-MCM-41 has been used as a catalyst for the decarboxylation of palmitic acid, demonstrating that catalysts can significantly lower the initiation temperature of the reaction. researchgate.netrsc.org The reaction mechanism on a palladium nanoparticle surface has been studied, showing that butanoic acid can undergo decarboxylation to form propane (B168953) and CO₂. researchgate.net Mechanochemical methods, such as ball-milling, also provide a solvent-free approach to decarboxylation. beilstein-journals.org

Radical Decarboxylation Processes

Radical decarboxylation provides an alternative route to remove the carboxylic acid group. A well-known example is the Barton decarboxylation, where a carboxylic acid is first converted into a thiohydroxamate ester (Barton ester). orgoreview.comwikipedia.org This ester then undergoes homolytic cleavage upon heating or irradiation, often in the presence of a radical initiator and a hydrogen atom donor, to yield the decarboxylated product. wikipedia.orgorgsyn.org

More recent methods utilize photoredox catalysis to generate alkyl radicals from carboxylic acids under mild conditions. nih.gov These radicals can then be trapped to form a variety of products. nih.gov For example, photocatalytic oxidative decarboxylation of carboxylic acids can be achieved using oxygen as a green oxidant in the presence of a catalyst. nih.gov

Role as a Brønsted Acid and Nucleophile

This compound can exhibit dual chemical reactivity, acting as both a Brønsted acid and a nucleophile.

As a Brønsted acid , the carboxylic acid group can donate a proton. The acidity of the carboxylic acid is a key factor in reactions such as proton-transfer with bases like quinolin-8-ol, where protonation of the quinoline (B57606) nitrogen can occur. researchgate.net

Proton Transfer Dynamics

The proton transfer dynamics of quinoline derivatives are a subject of significant interest, particularly for understanding their behavior in various chemical and biological systems. While direct studies on this compound are not extensively detailed in the provided literature, the proton transfer dynamics of the closely related 7-hydroxyquinoline (B1418103) (7HQ) serve as an excellent model. 7HQ is a bifunctional or amphoteric photoacid, possessing both a proton-donating hydroxyl group and a proton-accepting quinoline nitrogen. nih.gov

Upon photoexcitation, the acidity of the hydroxyl group in 7HQ increases significantly. nih.gov In protic solvents like methanol (B129727), proton exchange can occur through different pathways. One established mechanism involves a hydroxide (B78521) or methoxide (B1231860) transport from the basic quinoline nitrogen site towards the acidic hydroxyl group, with a time constant of 360 picoseconds in deuterated methanol. nih.gov

The presence of other bases, such as formate (B1220265), can alter these pathways. Formate can act as an alternative carrier for the proton, facilitating a net proton transfer from the hydroxyl group to the quinoline nitrogen via a methanol/formate bridge. nih.gov The efficiency of this transfer depends on the spatial arrangement of the molecules, distinguishing between "tight" contact pairs and "loose" solvent-separated pairs. nih.gov

Furthermore, studies on 7-hydroxyquinoline dimers have revealed that doubly hydrogen-bonded cyclic dimers undergo excited-state double proton transfer on a timescale of 25 picoseconds. nih.gov This process is largely temperature-independent, suggesting that the rate is governed by quantum tunneling, which is supported by a large kinetic isotope effect of 5.2. nih.gov

For this compound, the ethoxy group is not a proton donor like the hydroxyl group. Therefore, the primary proton transfer dynamics will involve the carboxylic acid group at the 8-position and the quinoline nitrogen. The acidity of the carboxylic acid is influenced by the electron-withdrawing nature of the quinoline ring. The quinoline nitrogen can act as a proton acceptor, and intramolecular proton transfer between the carboxylic acid and the nitrogen is possible, potentially forming a zwitterionic species, especially in the excited state or in specific solvent environments. The dynamics of this process would be a key feature of its chemistry.

| System | Proton Transfer Phenomenon | Timescale | Key Finding |

| 7-Hydroxyquinoline (7HQ) in Methanol | Hydroxide/methoxide transport from N to OH group | 360 ps | Solvent molecules mediate the proton transfer. nih.gov |

| 7-Hydroxyquinoline (7HQ) with Formate | Proton transfer from OH to N via formate bridge | - | Formate acts as a proton carrier, altering the reaction pathway. nih.gov |

| 7-Hydroxyquinoline Dimers | Excited-state double proton transfer | 25 ps | The reaction is governed by quantum tunneling. nih.gov |

Reactivity of the Carboxylate Anion

Deprotonation of the carboxylic acid group in this compound yields the corresponding carboxylate anion. wikipedia.org The negative charge on this anion is delocalized between the two oxygen atoms through resonance, which stabilizes the anion and contributes to the acidity of the parent carboxylic acid. youtube.com

The carboxylate anion is a nucleophile and can participate in various reactions. As a conjugate base, it will react with acids to regenerate the carboxylic acid. wikipedia.org In the context of the this compound, the carboxylate anion's reactivity is modulated by the electronic properties of the quinoline ring system.

The primary reactions of the carboxylate anion itself are typically with strong electrophiles. However, in many reactions involving carboxylic acids, the initial step is often the deprotonation to form the carboxylate, which may then be followed by further transformation. wikipedia.orgyoutube.com For instance, while the conversion of a carboxylic acid to an amide via direct reaction with an amine is not straightforward due to acid-base chemistry forming an ammonium (B1175870) carboxylate salt, heating this salt can drive off water to form the amide. wikipedia.org

The carboxylate can also influence the reactivity of the quinoline ring system through its electron-donating character via resonance, although it is primarily an electron-withdrawing group inductively. This can affect the regioselectivity of reactions on the heterocyclic ring.

| Reactant | Reagent | Product Type | Reaction Description |

| Carboxylic Acid | Base | Carboxylate Salt | Acid-base reaction where the acidic proton is removed. wikipedia.org |

| Carboxylic Acid | Amine (with heat) | Amide | Formation of an ammonium carboxylate salt followed by dehydration. wikipedia.org |

| Carboxylic Acid | Strong Acid Catalyst | Acid Anhydride | Condensation reaction between two carboxylic acid molecules. wikipedia.org |

Electrophilic and Nucleophilic Character of the Quinoline Ring

The quinoline ring is a bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring system towards electrophilic substitution compared to benzene. This effect is more pronounced in the pyridine ring part of the quinoline system. Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack.

In this compound, the substituents further modulate this reactivity. The ethoxy group at C7 is an electron-donating group through resonance, which activates the benzene ring portion towards electrophilic attack. The carboxylic acid group at C8 is an electron-withdrawing group, which further deactivates the ring.

The nitrogen atom itself possesses a lone pair of electrons, giving it nucleophilic character and allowing it to act as a base or a ligand in metal complexes.

Regioselectivity and Electronic Effects of Substituents

The regioselectivity of reactions on the this compound ring is determined by the interplay of the electronic effects of the nitrogen heteroatom and the ethoxy and carboxylic acid substituents.

For electrophilic aromatic substitution , the activating ethoxy group will direct incoming electrophiles primarily to the ortho and para positions relative to it. The position para to the ethoxy group (C5) and the position ortho (C6) would be the most likely sites for substitution. The deactivating effect of the nitrogen and the carboxylic acid group would generally disfavor substitution on the pyridine ring.

For nucleophilic aromatic substitution (SNAr) , the electron-withdrawing nature of the quinoline nitrogen makes the pyridine ring susceptible, particularly at the C2 and C4 positions. The presence of strong electron-withdrawing groups on the benzene part of the ring can also facilitate nucleophilic substitution. For example, in related quinolone systems, a nitro group at C8 facilitates the displacement of a chlorine atom at C7 by a nucleophile. nih.govnih.gov This indicates that the C7 position in this compound could be susceptible to nucleophilic attack if a suitable leaving group were present, a process that would be influenced by the electronic nature of the other substituents.

Heterocyclic Rearrangement Mechanisms

While major skeletal rearrangements are not commonly reported for simple quinoline carboxylic acids under normal conditions, intramolecular cyclizations and condensations that lead to new heterocyclic systems can be considered a form of rearrangement.

A pertinent example is the lactamization reaction. If the ethoxy group at C7 were converted to an amino group, and the carboxylic acid at C8 were present, intramolecular amide formation would be possible, leading to a tricyclic lactam. A similar process is observed in the synthesis of complex heterocyclic systems derived from quinolones. For instance, an 8-amino-7-[(2-carboxyethyl)thio]-1,4-dihydroquinoline-3-carboxylic acid undergoes polyphosphoric acid (PPA)-catalyzed thermal lactamization to form a nih.govwikipedia.orgthiazepino[2,3-h]quinoline system. nih.govnih.gov This reaction involves the intramolecular attack of the amine onto the carboxylic acid, followed by dehydration.

Such cyclization reactions are crucial in synthetic chemistry for building complex molecular architectures based on the quinoline scaffold. The specific conditions (e.g., acid catalysis, heat) are critical for promoting these transformations.

Investigation of Catalyzed Reactions

The structure of this compound, featuring a quinoline nitrogen and a carboxylic acid group, makes it a prime candidate for participating in various catalyzed reactions, particularly those involving metal ions.

Acid-Catalyzed Reactions: As mentioned previously, acid catalysis is employed in the synthesis of more complex heterocycles from quinoline carboxylic acid derivatives. Polyphosphoric acid (PPA) is used to catalyze thermal lactamization reactions, which proceed through the activation of the carboxylic acid group by protonation, making it a better electrophile for intramolecular attack by a nucleophile. nih.govnih.gov

Metal-Catalyzed Transformations: The quinoline nitrogen and the carboxylic acid/carboxylate group at the 8-position form a classic bidentate chelation site for metal ions. This structural motif is found in many important ligands, such as 8-hydroxyquinoline (B1678124). The ability of this compound to act as a ligand suggests its potential use in or as a subject of metal-catalyzed transformations.

While specific examples for this exact compound are sparse in the provided results, analogous structures like 8-hydroxy-quinoline-7-carboxylic acid derivatives are known to interact with metal-containing active sites in enzymes, such as the Pim-1 kinase. nih.gov Molecular modeling indicates that the quinoline scaffold interacts with key residues in the ATP-binding pocket, highlighting the importance of this structural motif in binding and potentially in catalysis. nih.gov This suggests that this compound could be investigated as a ligand in homogeneous catalysis or as an inhibitor of metalloenzymes.

| Catalyst Type | Reaction | Role of Quinoline Derivative | Example System |

| Acid (PPA) | Lactamization/Cyclization | Substrate | 8-amino-7-thio-quinoline-3-carboxylic acid derivatives. nih.govnih.gov |

| Metal Ion | Coordination/Ligand Binding | Ligand | 8-hydroxy-quinoline-7-carboxylic acid derivatives binding to Pim-1 kinase. nih.gov |

Coordination Chemistry and Ligand Design

Chelation Properties of the Quinoline-Carboxylate Motif

The core of the ligand's functionality lies in the quinoline-carboxylate motif. This arrangement allows for the formation of stable chelate rings with metal ions, a fundamental concept in coordination chemistry. The nitrogen atom of the quinoline (B57606) ring and the oxygen atoms of the carboxylate group act as donor atoms, binding to a central metal ion.

The quinoline-carboxylate framework can exhibit various coordination modes, largely dictated by the specific metal ion and reaction conditions. 8-Hydroxyquinoline (B1678124) (8-HQ), a related and well-studied compound, is known to be a potent bidentate chelating agent, using its phenolic oxygen and quinoline nitrogen to bind metal ions. scirp.orgnih.gov This bidentate character is fundamental to the chelation capabilities of 7-Ethoxyquinoline-8-carboxylic acid, which can similarly form a stable five-membered chelate ring through its quinoline nitrogen and one of the carboxylate oxygens.

Depending on the metal center and the presence of other ligands, more complex coordination is possible. Quinoline-based ligands can engage in various binding modes, including monodentate, bidentate, and bridging fashions. researchgate.net For instance, quinoline-2,4-dicarboxylate ligands have been shown to act as bridging or bridging-chelating units, connecting two to five metal centers through seven distinct coordination modes. researchgate.netnih.gov This demonstrates the versatility of the quinoline scaffold, suggesting that this compound could potentially participate in forming polynuclear structures or coordination polymers where the carboxylate group bridges multiple metal centers. Carboxylate ligands themselves are highly versatile, capable of κ¹-(monodentate), κ²-(bidentate), and bridging coordination. wikipedia.org

The presence of the ethoxy group at the 7-position is not merely passive; it actively influences the electronic properties of the ligand system. As an electron-donating group, the ethoxy substituent increases the electron density on the quinoline ring system. This enhanced electron density on the quinoline nitrogen can strengthen its donor capability, potentially leading to more stable metal complexes compared to its unsubstituted counterparts.

Furthermore, the introduction of a quinoline moiety into a complex can render the metal center more electron-rich, which in turn can affect the reactivity of the complex by retarding the approach of nucleophiles. researchgate.net The steric bulk of the ethoxy group, while not exceptionally large, may also play a role in directing the geometry of the resulting metal complex and influencing its crystal packing.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using this compound typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. Characterization of these complexes relies on a suite of analytical techniques to confirm their structure and composition.

Transition metals, with their partially filled d-orbitals, readily form complexes with a wide variety of ligands, including quinoline carboxylates. The synthesis of such complexes can often be achieved through straightforward methods like acid-base reactions or salt metathesis. wikipedia.org For example, reacting this compound with a transition metal acetate (B1210297) or chloride in a solvent like methanol (B129727) or ethanol (B145695) would be a typical synthetic route. scirp.orgwikipedia.org

The resulting complexes can be characterized by techniques such as:

FTIR Spectroscopy: To confirm the coordination of the carboxylate group to the metal, evidenced by a shift in the C=O stretching frequency. researchgate.net

UV-Vis Spectroscopy: To study the electronic transitions within the complex. researchgate.net

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure, including bond lengths, bond angles, and coordination geometry. rsc.orgnih.gov

Elemental Analysis: To confirm the stoichiometric ratio of metal to ligand. rsc.org

While specific studies on this compound are limited, research on related ligands like 8-hydroxyquinoline has shown the formation of square planar and octahedral complexes with transition metals such as copper(II). scirp.orgresearchgate.net

The coordination chemistry of lanthanides and actinides with quinoline-based ligands is an area of active research. Lanthanide complexes are often synthesized under hydrothermal conditions. nih.gov For instance, a europium(III) complex with the related 8-hydroxyquinoline-7-carboxylic acid has been successfully synthesized and characterized. researchgate.net The larger ionic radii and higher coordination numbers typical of lanthanides and actinides allow for the formation of complexes with intricate structures, often as coordination polymers.

The synthesis of actinide complexes, such as those with neptunium (B1219326) (Np) and plutonium (Pu), has been documented using trivalent iodide precursors like [AnI₃(THF)₄]. nih.gov These methods could be adapted for use with this compound to explore the resulting actinide complexes. Characterization would involve similar techniques as for transition metals, with special consideration for the radioactive nature of the actinide elements.

Main group metals also form stable complexes with quinoline-based chelators. 8-Hydroxyquinoline is well-known for its ability to form stable complexes with a range of main group elements, including aluminum(III). researchgate.net The synthesis of heterodinuclear complexes containing both a uranyl ion and a group 14 metal (Ge, Sn, Pb) has also been demonstrated using other macrocyclic ligands, highlighting the versatility of these metals in coordination chemistry. rsc.org It is therefore highly probable that this compound can form stable complexes with main group metals, likely through chelation involving the nitrogen and carboxylate oxygen, similar to its transition metal counterparts.

Thermodynamic and Kinetic Studies of Metal Ion Binding

The interaction of this compound with metal ions is a dynamic process governed by thermodynamic and kinetic factors. These studies are crucial for understanding the stability and formation of the resulting coordination complexes.

Stability Constants and Speciation Studies

These high stability constants are attributed to the pre-organized structure of the ligand, which facilitates strong binding to the metal ion. uncw.edu The study of such stability constants allows for the determination of the distribution of different complex species in solution under various conditions, a process known as speciation.

Table 1: Stability Constants (log K1) for Metal Complexes with 8-Hydroxyquinoline-2-carboxylic acid (HQC) at 25°C in 0.1 M NaClO4 uncw.edu

| Metal Ion | log K1 |

| Mg(II) | 4.93 |

| Ca(II) | 6.16 |

| Sr(II) | 4.82 |

| Ba(II) | 4.10 |

| La(III) | 10.13 |

| Gd(III) | 9.89 |

| Cu(II) | 12.00 |

| Zn(II) | 9.10 |

| Cd(II) | 8.57 |

| Pb(II) | 11.35 |

pH-Dependent Chelation Behavior

The chelation of metal ions by this compound is highly dependent on the pH of the solution. The carboxylic acid and the quinoline nitrogen atom have different protonation constants (pKa values), meaning their ability to bind to a metal ion changes with pH.

For the analogous ligand HQC, the protonation constants (pK1 and pK2) were determined to be 10.14 and 3.92, respectively. uncw.edu At low pH, both the carboxylic acid and the quinoline nitrogen are protonated, and the ligand is less available to bind to metal ions. As the pH increases, the carboxylic acid deprotonates, followed by the quinoline nitrogen, making the ligand a more effective chelator. The competition between the metal ion and protons for the ligand binding sites results in apparent protonation constants that are shifted to lower pH values in the presence of a metal ion. uncw.edu This pH-dependent behavior is a critical consideration in the design of experiments and applications involving these complexes.

Structural Analysis of Coordination Compounds

The three-dimensional structure of the metal complexes of this compound is fundamental to understanding their properties and reactivity.

X-ray Crystallography of Metal-Ligand Adducts